molecular formula C18H19N3O B5799901 N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide

N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide

Cat. No. B5799901
M. Wt: 293.4 g/mol
InChI Key: YEVRULQYAINZRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide, also known as EBIO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmacology, biochemistry, and physiology. The compound has been synthesized using different methods and has shown promising results in various studies.

Mechanism of Action

N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide activates the potassium channels by binding to the regulatory subunit of the channel, leading to an increase in the potassium ion efflux. This, in turn, leads to membrane hyperpolarization, which enhances the release of insulin from pancreatic beta cells.
Biochemical and Physiological Effects:
N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide has been shown to have various biochemical and physiological effects, including the activation of potassium channels, enhancement of insulin release, and vasodilation. The compound has also been shown to have neuroprotective effects and can reduce the severity of ischemic stroke.

Advantages and Limitations for Lab Experiments

N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide has several advantages for lab experiments, including its ability to activate potassium channels and enhance insulin release, making it a useful tool for studying diabetes and related metabolic disorders. However, the compound has some limitations, including its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for the use of N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide in scientific research, including the development of new drugs for the treatment of diabetes and other metabolic disorders. The compound may also have potential applications in the treatment of neurodegenerative diseases and ischemic stroke. Further research is needed to explore the full potential of this compound in various scientific research fields.

Synthesis Methods

N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide can be synthesized using different methods, including the reaction of 1-ethyl-1H-benzimidazole-5-carboxylic acid with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 1-ethyl-1H-benzimidazole-5-carboxylic acid with 3-phenylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.

Scientific Research Applications

N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide has been extensively studied for its potential applications in various scientific research fields, including pharmacology, biochemistry, and physiology. The compound has been shown to activate the potassium channels and enhance the release of insulin from pancreatic beta cells, making it a potential candidate for the treatment of diabetes.

properties

IUPAC Name

N-(1-ethylbenzimidazol-5-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-2-21-13-19-16-12-15(9-10-17(16)21)20-18(22)11-8-14-6-4-3-5-7-14/h3-7,9-10,12-13H,2,8,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVRULQYAINZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.